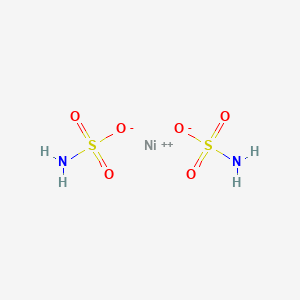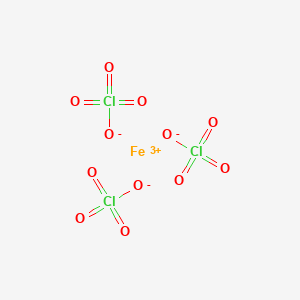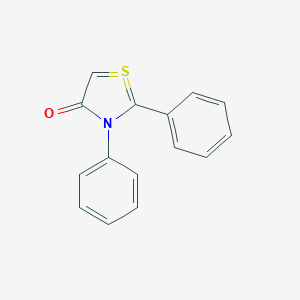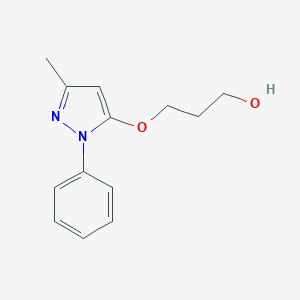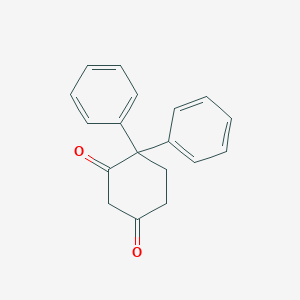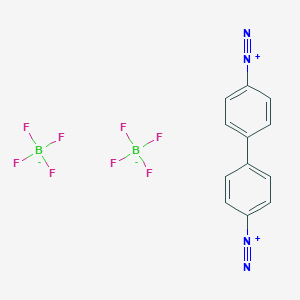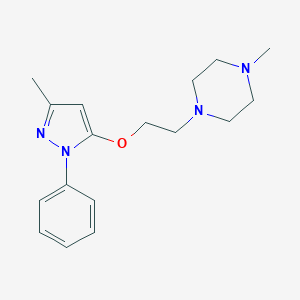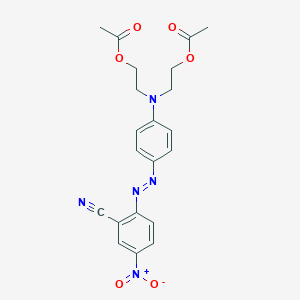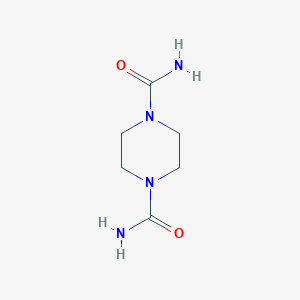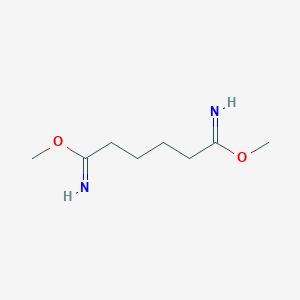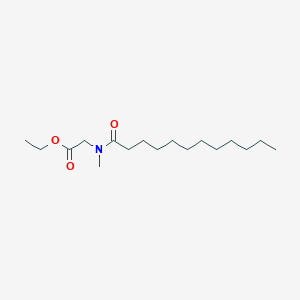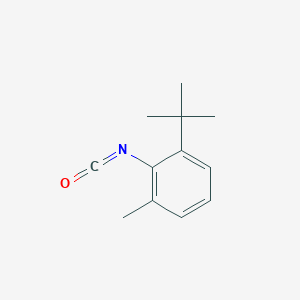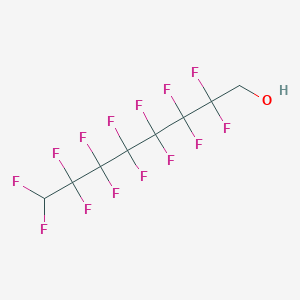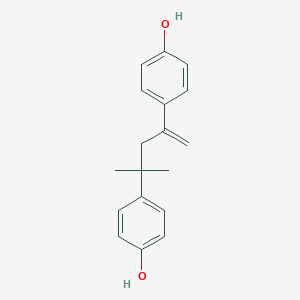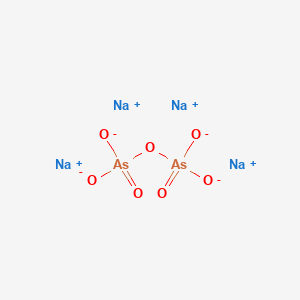
Sodium diarsenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium diarsenate is a chemical compound that is widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and has a variety of applications in the field of biochemistry and molecular biology.
Aplicaciones Científicas De Investigación
Sodium diarsenate has a variety of applications in scientific research. It is commonly used as a reagent in biochemical assays for the detection of phosphates and other anions. It is also used as a source of arsenic in studies of arsenic metabolism and toxicity. Additionally, sodium diarsenate has been used in studies of the structure and function of enzymes that utilize arsenate as a substrate.
Mecanismo De Acción
Sodium diarsenate is thought to act as a competitive inhibitor of enzymes that utilize phosphate as a substrate. It is believed to bind to the active site of these enzymes, preventing the binding of phosphate and inhibiting their activity. Additionally, sodium diarsenate can be metabolized to arsenate, which can then interfere with cellular processes that require phosphate.
Efectos Bioquímicos Y Fisiológicos
Sodium diarsenate has a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cells, which can lead to cell death. Additionally, it can interfere with cellular processes that require phosphate, such as energy production and DNA synthesis. Sodium diarsenate has also been shown to affect the expression of genes involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using sodium diarsenate in lab experiments is its high solubility in water, which makes it easy to prepare solutions for use in assays. Additionally, it is relatively inexpensive and widely available. However, sodium diarsenate is toxic and must be handled with care. It can also interfere with cellular processes that require phosphate, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on sodium diarsenate. One area of interest is the development of new assays for the detection of phosphates and other anions. Additionally, there is ongoing research into the mechanisms of arsenic toxicity and metabolism, which may lead to new insights into the effects of sodium diarsenate on cellular processes. Finally, there is interest in exploring the potential use of sodium diarsenate as a therapeutic agent for the treatment of diseases such as cancer and parasitic infections.
Conclusion:
In conclusion, sodium diarsenate is a chemical compound with a variety of applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Despite its toxic nature, sodium diarsenate has proven to be a valuable tool for studying cellular processes and may have potential therapeutic applications in the future.
Métodos De Síntesis
Sodium diarsenate can be synthesized by the reaction of arsenic acid with sodium hydroxide. The reaction produces sodium arsenate, which can then be further reacted with sodium dihydrogen phosphate to produce sodium diarsenate. The synthesis process requires careful handling due to the toxic nature of arsenic compounds.
Propiedades
Número CAS |
13464-42-1 |
|---|---|
Nombre del producto |
Sodium diarsenate |
Fórmula molecular |
As2Na4O7 |
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
tetrasodium;arsonatooxy-dioxido-oxo-λ5-arsane |
InChI |
InChI=1S/As2H4O7.4Na/c3-1(4,5)9-2(6,7)8;;;;/h(H2,3,4,5)(H2,6,7,8);;;;/q;4*+1/p-4 |
Clave InChI |
RWCQXXWSKJVLJA-UHFFFAOYSA-J |
SMILES |
[O-][As](=O)([O-])O[As](=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
[O-][As](=O)([O-])O[As](=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Otros números CAS |
13464-42-1 |
Números CAS relacionados |
7631-89-2 (Parent) |
Sinónimos |
arsenic acid (H3AsO4), sodium salt (1:3) disodium arsenate disodium arsenate heptahydrate monosodium arsenate Na2HAsO4.7H2O sodium arsenate sodium arsenate, dibasic sodium diarsenate sodium O-arsenate sodium orthoarsenate Terro Ant Killer tetrasodium diarsenate trisodium arsenate trisodium arsenate anhydrous |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



